molecular formula C9H9BrOS B1271932 2-Bromo-1-(4-methylsulfanylphenyl)ethanone CAS No. 42445-46-5

2-Bromo-1-(4-methylsulfanylphenyl)ethanone

Cat. No. B1271932
CAS RN: 42445-46-5
M. Wt: 245.14 g/mol
InChI Key: YSSYIJBAPDTSAY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylsulfanylphenyl)ethanone is a brominated acetophenone derivative, which is a class of organic compounds characterized by a bromine atom attached to the acetophenone moiety. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound 2-Bromo-1-(4-methylsulfanylphenyl)ethanone is not directly mentioned in the provided abstracts, related compounds and their properties and reactions are discussed, which can provide insights into the behavior of similar brominated acetophenones.

Synthesis Analysis

The synthesis of brominated acetophenones can involve halogen-exchange reactions, as demonstrated in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded high product amounts . This suggests that a similar approach could be applied to synthesize 2-Bromo-1-(4-methylsulfanylphenyl)ethanone. Additionally, the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester in derivatization reactions indicates that brominated acetophenones can be functionalized to enhance their reactivity and detection in analytical methods .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated acetophenones can be investigated using computational methods, as seen in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These methods can provide detailed information on the geometrical parameters and electronic properties, such as HOMO-LUMO analysis, which are crucial for understanding the reactivity and stability of the molecule. The molecular docking studies also suggest potential biological activities, which could be relevant for 2-Bromo-1-(4-methylsulfanylphenyl)ethanone .

Chemical Reactions Analysis

The reactivity of brominated acetophenones can be inferred from the reactions they undergo. For instance, the esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone indicates that it can participate in further chemical transformations, serving as a protective group . This implies that 2-Bromo-1-(4-methylsulfanylphenyl)ethanone may also be amenable to similar reactions, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones can be diverse. For example, the analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone exhibit a red color due to a broad charge transfer band in the UV–Vis spectra, which is a physical property that could be shared by 2-Bromo-1-(4-methylsulfanylphenyl)ethanone . The molecular structures determined by X-ray diffraction studies provide insights into the solid-state properties and intermolecular interactions, which are important for understanding the material's behavior and potential applications .

Scientific Research Applications

Synthesis of Novel Derivatives

One of the key applications of 2-Bromo-1-(4-methylsulfanylphenyl)ethanone is in the synthesis of various novel chemical derivatives. Hessien, Kadah, and Marzouk (2009) demonstrated its use in creating thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, some of which exhibited potential anticancer properties for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009).

Key Intermediate in Synthesis

Li Yu-feng (2013) identified 2-Bromo-1-(4-methylsulfanylphenyl)ethanone as a key intermediate in the synthesis of Synephrine, noting its high yield and purity, making it significant in pharmaceutical synthesis processes (Li Yu-feng, 2013).

Involvement in Chalcone Analogue Synthesis

Curti, Gellis, and Vanelle (2007) utilized 2-Bromo-1-(4-methylsulfanylphenyl)ethanone in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This process demonstrates its role in creating compounds with potential biological activities (Curti, Gellis, & Vanelle, 2007).

Potential COX-2 Inhibitor Synthesis

In the field of medicinal chemistry, Emami and Foroumadi (2006) described the synthesis of novel thiazole thione derivatives using 2-Bromo-1-(4-methylsulfanylphenyl)ethanone, targeting COX-2 inhibitors. This underlines its significance in drug discovery for conditions like inflammation (Emami & Foroumadi, 2006).

Contribution to Antimicrobial Compounds

Viveka et al. (2013) synthesized Methylphenyl-2-oxoethyl isonicotinate, involving 2-Bromo-1-(4-methylphenyl)ethanone, and demonstrated significant antimicrobial activity. This indicates the compound's role in developing new antimicrobial agents (Viveka et al., 2013).

properties

IUPAC Name

2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSYIJBAPDTSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372110
Record name 2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methylsulfanylphenyl)ethanone

CAS RN

42445-46-5
Record name 2-bromo-1-(4-methylsulfanylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Caturla, JM Jiménez, N Godessart… - Journal of medicinal …, 2004 - ACS Publications
A series of 2-phenylpyran-4-ones were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). Extensive structure−activity relationship work was carried out within …
Number of citations: 37 pubs.acs.org

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